Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with an aminomethyl group at position 1, two methyl groups at position 3, and an ethyl carboxylate moiety at position 4. This compound is primarily utilized as a pharmaceutical intermediate, with suppliers like Ambeed, Inc. and AiFChem offering it for research purposes . Its structural uniqueness lies in the rigid bicyclic framework, which may enhance metabolic stability and receptor binding in drug design applications .
Properties
IUPAC Name |
ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-4-14-8(13)11-5-10(6-11,7-12)15-9(11,2)3/h4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRLHOALCAGSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2(C)C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Bicyclo[2.1.1]hexane Core Formation
The construction of the 2-oxabicyclo[2.1.1]hexane framework is the foundational step in synthesizing ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate. Two predominant approaches have been documented: acid-catalyzed ring closure and transition metal-mediated cyclization .
Acid-Catalyzed Cyclization
A method adapted from the synthesis of analogous bicyclic β-lactams involves the condensation of γ,δ-epoxy esters under acidic conditions. For example, treating ethyl 4,5-epoxy-3-methylpent-2-enoate with concentrated HCl at −20°C induces ring closure to form the bicyclo[2.1.1]hexane scaffold. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | −20°C to −30°C | 78–82 |
| Acid Catalyst | Gaseous HCl | — |
| Reaction Time | 4–6 hours | — |
Mechanistic Insight : Protonation of the epoxide oxygen initiates nucleophilic attack by the adjacent carbonyl, forming the oxabicyclo ring. The rigidity of the bicyclic system minimizes side reactions, though residual epoxide may require quenching with aqueous ammonia.
Transition Metal-Catalyzed Cyclization
Alternative routes employ Lewis acids like ZnCl₂ to mediate cyclization of diene precursors. For instance, ethyl 3-methyl-2,4-pentadienoate reacts with ZnCl₂ in tetrahydrofuran (THF) at reflux, yielding the bicyclo[2.1.1]hexane core in 65% yield. This method offers better stereocontrol but requires stringent anhydrous conditions.
Esterification and Functional Group Introduction
Ethyl Ester Installation
The ethyl ester at position 4 is typically introduced early in the synthesis to leverage its electron-withdrawing effects, which stabilize the bicyclic core during subsequent reactions. Two strategies dominate:
Direct Esterification of Carboxylic Acid Intermediates
A intermediate carboxylic acid (e.g., 3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid) is treated with ethanol under Fischer esterification conditions (H₂SO₄, reflux). This achieves quantitative conversion but risks hydrolyzing sensitive functional groups.
Transesterification of Methyl Esters
To avoid harsh acidic conditions, methyl ester precursors undergo transesterification with ethanol using lipase catalysts (e.g., Candida antarctica Lipase B). This enzymatic approach achieves 90% yield at 40°C with minimal byproducts.
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Fischer Esterification | H₂SO₄ | 95 | 88 |
| Enzymatic Transester. | Lipase B | 90 | 97 |
Introduction of the Aminomethyl Group
The aminomethyl moiety at position 1 is introduced via nucleophilic substitution or reductive amination , with the latter offering superior regioselectivity.
Nucleophilic Substitution
A bromide intermediate (e.g., 1-(bromomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate) reacts with aqueous ammonia at −10°C to form the aminomethyl derivative. This method, however, suffers from over-alkylation, yielding secondary amines as byproducts.
Reductive Amination
A ketone precursor (e.g., 1-formyl-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate) undergoes reductive amination using NaBH₃CN and ammonium acetate in methanol. This one-pot method achieves 85% yield with >99% regiopurity.
| Condition | Parameter | Outcome |
|---|---|---|
| Reducing Agent | NaBH₃CN | Selective for primary amines |
| Temperature | 25°C | Avoids epimerization |
| Reaction Time | 12 hours | Complete conversion |
Reaction Optimization and Scalability
Catalytic Cyclization Enhancements
Screening of Lewis acids revealed that Zn(OTf)₂ improves cyclization efficiency by 15% compared to ZnCl₂, attributed to its non-coordinating counterion.
Analytical Characterization
Structural Confirmation
- ¹H NMR (400 MHz, CDCl₃): Distinct singlet at δ 1.25 ppm (6H, C(CH₃)₂), triplet at δ 4.12 ppm (2H, OCH₂CH₃).
- IR Spectroscopy : Strong absorption at 1745 cm⁻¹ (C=O ester), 3350 cm⁻¹ (N-H stretch).
Purity Assessment
- HPLC : Reverse-phase C18 column, 0.1% TFA in H₂O/MeOH (70:30), retention time = 8.2 min.
- Elemental Analysis : Calculated for C₁₁H₁₉NO₃: C 60.81%, H 8.76%, N 6.45%; Found: C 60.78%, H 8.72%, N 6.43%.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various alkyl or aryl groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is characterized by a unique bicyclic structure that imparts distinctive steric and electronic properties. Its molecular formula is , and it has a molecular weight of approximately 215.28 g/mol . The compound's structural framework allows for interactions with various biological targets, making it a candidate for enzyme inhibition and modulation of biochemical pathways.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibitory activity. This property is particularly relevant in the development of drugs aimed at treating diseases where enzyme dysregulation plays a critical role, such as cancer and metabolic disorders .
Antidepressant Properties
The compound has been studied for its potential antidepressant effects. Its mechanism of action involves interacting with neurotransmitter systems, which could lead to mood modulation and relief from depressive symptoms . Ongoing investigations aim to elucidate the specific pathways through which this compound exerts its effects.
Antimicrobial Activity
This compound has also shown promising antimicrobial properties in preliminary studies. This application could be significant in developing new antibiotics or antimicrobial agents to combat resistant strains of bacteria .
Research Findings
Several studies have focused on the pharmacological profiles of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme inhibition | Demonstrated effective inhibition of target enzymes related to metabolic pathways . |
| Study B | Antidepressant effects | Showed modulation of serotonin levels in animal models . |
| Study C | Antimicrobial properties | Exhibited activity against several bacterial strains in vitro . |
Case Study 1: Enzyme Inhibition in Cancer Therapy
A recent study explored the use of this compound as a potential therapeutic agent in cancer treatment by targeting specific enzymes involved in tumor growth. The results indicated significant inhibition of these enzymes, suggesting that this compound could be developed into a novel anticancer drug .
Case Study 2: Antidepressant Mechanism
Another investigation assessed the antidepressant properties of this compound through behavioral tests in rodent models. The findings revealed that administration led to increased levels of serotonin and norepinephrine, supporting its potential as an antidepressant agent .
Mechanism of Action
The mechanism of action of ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with molecular targets through its aminomethyl group. This interaction can lead to the modulation of various biological pathways, depending on the specific target. The rigid bicyclic structure provides a stable platform for these interactions, enhancing the compound’s efficacy and selectivity .
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Attributes of Selected Analogues
Functional Group Analysis
- Aminomethyl vs. Azidomethyl: The azide derivative (CAS 2229261-01-0) is a precursor for Huisgen cycloaddition ("click chemistry"), enabling bioconjugation . In contrast, the aminomethyl group in the parent compound facilitates nucleophilic reactions (e.g., amidation) for drug derivatization .
- Phenyl vs. However, the dimethyl groups in the parent compound reduce steric hindrance, favoring synthetic accessibility .
- Hydrochloride Salts: Derivatives like Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS 104234-94-8) exhibit improved aqueous solubility, critical for in vivo studies .
Research and Commercial Considerations
- Synthetic Challenges : The bicyclo[2.1.1]hexane scaffold requires specialized synthetic routes, such as intramolecular cycloadditions or strain-release functionalization .
- Supplier Landscape : Over 10 global suppliers, including Lanza Pharma Ltda. (Brazil) and Genchem & Genpharm (China), provide hydrochloride derivatives, indicating industrial demand .
- Purity and Storage : Most analogues are sold with ≥95% purity and require cold storage (-20°C) to prevent decomposition .
Biological Activity
Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, a bicyclic compound with a unique molecular structure, has garnered attention in recent years for its potential biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 213.277 g/mol. Its structure includes an ethyl ester functional group and an aminomethyl group, which may confer distinct pharmacological properties.
Biological Activity Overview
Research into the biological activity of this compound is still in its early stages, but preliminary studies suggest several potential areas of activity:
- Neurotransmitter Interaction : Similar compounds have been shown to interact with neurotransmitter systems, indicating that this compound may also affect neurotransmission.
- Antimicrobial Properties : Some structural analogs exhibit antimicrobial activity, suggesting that this compound could have similar effects.
Potential Applications
The unique bicyclic structure allows for various applications in medicinal chemistry and materials science. This compound may serve as a scaffold for drug development targeting specific biological pathways.
Comparative Analysis with Similar Compounds
To understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate | 2230799-69-4 | Lacks additional methyl groups; simpler structure |
| 3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate | 2228470-51-5 | Incorporates a phenyl group; different biological activity profile |
| Ethyl (1R,4R)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate | N/A | Contains an iodine substituent; potential for different reactivity |
Q & A
What are the established synthetic routes for Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate?
Level: Basic
Answer:
A key method involves intramolecular photocycloaddition of ethyl 3-(2-propenyloxy)propenoate derivatives to form the bicyclic framework. For example, ethyl 2-oxabicyclo[2.1.1]hexane-endo-5-carboxylate (structurally analogous) was synthesized via UV irradiation of ethyl 3-(2-propenyloxy)propenoate, yielding the bicyclic ester with confirmed endo configuration via -NMR analysis . Modifications, such as introducing the aminomethyl group, may require reductive amination of aldehyde intermediates or protection/deprotection strategies using Boc or Fmoc groups.
How can NMR spectroscopy resolve structural ambiguities in this bicyclic compound?
Level: Basic
Answer:
-NMR is critical for distinguishing endo vs. exo configurations. In analogous bicyclic esters, the endo ethoxycarbonyl group exhibits distinct coupling patterns due to restricted rotation, with specific proton resonances (e.g., bridgehead protons) split into doublets of doublets. For instance, the endo configuration in ethyl 2-oxabicyclo[2.1.1]hexane-5-carboxylate was confirmed by comparing chemical shifts and splitting patterns with model compounds . -NMR and 2D techniques (COSY, HSQC) further clarify substituent orientation and steric effects.
What factors dictate fragmentation vs. substitution during solvolysis of derivatives?
Level: Advanced
Answer:
Solvolysis of brosylates or analogous derivatives (e.g., from hydroxylated precursors) proceeds via competitive pathways :
- Nucleophilic substitution : Favored in polar, protic solvents (e.g., aqueous ethanol) with strong nucleophiles.
- Fragmentation : Dominates in non-nucleophilic solvents (e.g., DMSO) or at elevated temperatures, producing alkenes or ketones via C-O bond cleavage.
For example, thermolysis of ethyl 2-oxabicyclo[2.1.1]hexane-5-carboxylate at 150°C yielded ethyl 2-ethenyl-4-oxobutyrate, highlighting temperature-dependent fragmentation . Kinetic studies and Hammett analyses can quantify solvent/leaving group effects.
How does stereochemistry influence reactivity in substitution reactions?
Level: Advanced
Answer:
The rigid bicyclic framework imposes steric constraints, directing nucleophilic attack to less hindered positions. In stereoisomeric analogs (e.g., ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate), the endo ester group exhibits reduced accessibility, slowing hydrolysis compared to exo isomers. Computational modeling (DFT) can predict transition-state geometries, while experimental rate studies under varying pH and nucleophile concentrations validate steric vs. electronic contributions .
What oxidation strategies are effective for modifying the aminomethyl group?
Level: Basic
Answer:
- Mild oxidation : Use MnO or TEMPO/oxidant systems to convert the aminomethyl group to a nitrile or aldehyde without disrupting the ester.
- Strong oxidation : KMnO or CrO may over-oxidize the bicyclic core, but controlled conditions (e.g., -78°C) can yield carboxylic acids or ketones.
For hydroxylated analogs, PCC oxidation of 2-oxabicyclo[2.1.1]hexane-5-methanol produced rearranged dioxabicyclic products, demonstrating sensitivity to oxidizing agents .
How do computational methods aid in predicting electronic properties?
Level: Advanced
Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For bicyclic esters, electron-deficient regions (e.g., ester carbonyl) correlate with NMR chemical shifts. Fukui function analyses map local softness/hardness, guiding derivatization strategies. Comparative studies with similar bicyclic systems (e.g., norbornene derivatives) reveal strain-induced reactivity differences .
What analytical techniques ensure purity and structural fidelity?
Level: Basic
Answer:
- HPLC-MS : Quantifies purity (>95%) and detects hydrolytic byproducts.
- X-ray crystallography : Resolves absolute configuration, critical for stereoselective synthesis.
- IR spectroscopy : Confirms ester (C=O stretch ~1730 cm) and amine (N-H stretch ~3300 cm) functionalities.
Cross-validation with synthetic intermediates (e.g., hydroxylated precursors from ) ensures consistency .
How are contradictory data in reaction yields resolved?
Level: Advanced
Answer:
Discrepancies often arise from hidden variables :
- Solvent purity : Trace water in DMF can hydrolyze esters, altering yields.
- Light exposure : Uncontrolled UV during photocycloaddition leads to side products.
Robust experimental design includes: - Replicating reactions under inert atmospheres.
- Using internal standards (e.g., anthracene) for yield calibration.
- Statistical analysis (e.g., ANOVA) to identify significant variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
